molecular formula C8H14Cl2N2S B1420938 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride CAS No. 1240529-12-7

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B1420938
CAS No.: 1240529-12-7
M. Wt: 241.18 g/mol
InChI Key: IFRWNFAYWZZMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2S and its molecular weight is 241.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRWNFAYWZZMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(1,3-Thiazol-2-yl)piperidine dihydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount. The convergence of specific heterocyclic systems within a single molecule often yields synergistic effects, unlocking novel pharmacological profiles. This guide focuses on 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a compound that marries the therapeutic potential of the thiazole ring with the versatile piperidine moiety. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide a causal understanding of the compound's behavior, its synthesis, and its potential, grounded in established chemical principles and supported by authoritative references. We will explore not just what its properties are, but why they are relevant to the researcher in a drug development context.

Section 1: Core Molecular Profile

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure is characterized by a piperidine ring substituted at the 4-position with a 1,3-thiazole ring. The dihydrochloride salt form enhances its solubility in aqueous media, a critical attribute for biological testing and formulation.

The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities, including anticancer and antimicrobial properties.[1] The piperidine scaffold is also ubiquitous in pharmaceuticals, often used to improve physicochemical properties and to interact with specific biological targets.[2] The combination of these two rings suggests a molecule with significant potential for modulation of various biological pathways.

Chemical Identity
IdentifierValue
IUPAC Name 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride
CAS Number 102053-61-0
Molecular Formula C₈H₁₄Cl₂N₂S
Molecular Weight 241.18 g/mol
Canonical SMILES C1CN(CCC1C2=NC=CS2)Cl.Cl

Section 2: Physicochemical and Safety Characteristics

Understanding the physical properties and safety profile of a compound is a non-negotiable prerequisite for its effective use in a research setting. The dihydrochloride salt form significantly influences these characteristics.

Physicochemical Data Summary
PropertyValue/DescriptionRationale and Implications
Appearance White to off-white solid/powder.Typical for hydrochloride salts of organic amines.
Melting Point >200 °C (decomposes)High melting point is characteristic of ionic salts. Decomposition indicates thermal instability at elevated temperatures.
Solubility Soluble in water and methanol.[3]The hydrochloride salt form drastically increases aqueous solubility compared to the free base, which is essential for creating stock solutions for biological assays.
Stability Store in a cool, dry, well-ventilated place away from incompatible substances. Keep container tightly closed.[4][5]Hygroscopic nature is common for salts. Proper storage prevents degradation from moisture and atmospheric contaminants.
Safety and Handling Protocol

As a dihydrochloride salt, the compound is acidic and requires careful handling. The safety profile is informed by data on related heterocyclic and piperidine-based compounds.

  • Hazard Classification: Causes skin and serious eye irritation.[4][6] May be harmful if swallowed.[3][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[4] Handling should be performed in a chemical fume hood to avoid inhalation of dust.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[6] If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][6]

    • Ingestion: If swallowed, rinse mouth and immediately call a poison center or physician.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[3]

Section 3: Synthesis and Mechanistic Logic

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride typically involves a multi-step process. The core principle is the formation of the thiazole ring via a Hantzsch-type synthesis or a related cyclization reaction, followed by manipulation of the piperidine nitrogen.

Conceptual Synthesis Workflow

The logical flow for synthesizing the target compound involves creating the key C-S and C-N bonds of the thiazole ring and ensuring the piperidine ring is appropriately protected and deprotected.

G cluster_0 Piperidine Core Preparation cluster_1 Thiazole Ring Formation (Hantzsch Synthesis) cluster_2 Deprotection and Salt Formation A 1-Boc-4-piperidinecarboxamide B 1-Boc-piperidine-4-carbothioamide A->B Lawesson's Reagent D 4-(Thiazol-2-yl)-1-Boc-piperidine B->D Cyclocondensation in Ethanol, Reflux C 2-Bromo-1,1-diethoxyethane C->D Cyclocondensation in Ethanol, Reflux E 4-(1,3-Thiazol-2-yl)piperidine (Free Base) D->E HCl in Dioxane or Ether F 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride E->F Excess HCl

Caption: A plausible synthetic route for 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Detailed Synthesis Protocol

This protocol is a representative method based on standard organic chemistry transformations for constructing thiazole and piperidine derivatives.[8][9][10]

Objective: To synthesize 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Step 1: Thionation of the Amide

  • To a stirred solution of 1-Boc-4-piperidinecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product (1-Boc-piperidine-4-carbothioamide) by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the purified thioamide (1.0 eq) from Step 1 in ethanol.

  • Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(Thiazol-2-yl)-1-Boc-piperidine.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the product from Step 2 in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble dry hydrogen chloride gas through the solution or add a 4M solution of HCl in dioxane (approx. 3.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, as a solid.

Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[11]

Section 4: Relevance in Drug Discovery and Development

The structural motifs within 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride are associated with a wide range of biological activities, making it a compound of high interest for screening and lead optimization.

The Pharmacological Significance of the Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, found in drugs with anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][12] The piperidine ring is frequently incorporated into centrally active agents and other drugs to enhance binding, improve pharmacokinetics, and modulate solubility.[2] The combination in this specific scaffold presents a logical starting point for exploring multiple therapeutic areas.

G cluster_apps Potential Therapeutic Applications Scaffold 4-(Thiazol-2-yl)piperidine Core Thiazole Moiety Piperidine Moiety Oncology Anticancer Agents (e.g., Kinase Inhibitors) Scaffold:f1->Oncology Infection Antimicrobial Agents (Antibacterial, Antifungal) Scaffold:f1->Infection CNS CNS Disorders (e.g., Receptor Modulators) Scaffold:f2->CNS Inflammation Anti-inflammatory Agents Scaffold:f1->Inflammation Scaffold:f2->Inflammation

Caption: Logical relationship between the molecular scaffold and its potential applications.

Application in Biological Screening: A Protocol Example

To assess the potential of this compound, a primary in vitro screening assay is necessary. The following protocol outlines a standard cytotoxicity assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride against a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compound stock solution (10 mM in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This workflow provides a reliable method to quantify the compound's cytotoxic potential, a first step in evaluating its utility as a potential anticancer agent.[12]

References

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Letters in Applied NanoBioScience, 13(1), 19. [Link]

  • Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. (n.d.). Der Pharma Chemica. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. [Link]

  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (2019). ResearchGate. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). ResearchGate. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). RSC Advances, 11(52), 32938-32954. [Link]

  • 4-(1,3,4-Thiadiazol-2-yl)piperidine. (n.d.). PubChem. [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action for Novel Piperidine-Thiazole Compounds: The Case of 4-(1,3-Thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride represents a novel chemical entity with a structure suggestive of potential bioactivity. Comprising a piperidine ring, a common scaffold in centrally active pharmaceuticals, linked to a thiazole ring, a versatile heterocycle found in a wide array of bioactive molecules, this compound warrants a systematic investigation into its mechanism of action (MoA). This technical guide outlines a comprehensive, multi-stage research program designed to de-orphanize such a compound, moving from initial structural alerts and computational predictions to rigorous in vitro and cell-based validation. We present a series of detailed protocols and strategic workflows intended for researchers in pharmacology and drug development, providing a robust framework for elucidating the molecular targets and downstream signaling pathways of novel small molecules.

Introduction: Deconstructing the Pharmacophore

The MoA of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is not yet established in the public domain scientific literature. However, a detailed analysis of its constituent chemical moieties provides a logical starting point for generating testable hypotheses.

  • The Piperidine Scaffold: The saturated nitrogen-containing heterocycle, piperidine, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its conformational flexibility allows it to effectively mimic the piperazine ring or act as a constrained analog of acyclic amines, enabling interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Prominent examples of piperidine-containing drugs include methylphenidate (a dopamine-norepinephrine reuptake inhibitor) and donepezil (an acetylcholinesterase inhibitor).

  • The Thiazole Ring: The 1,3-thiazole ring is an important aromatic heterocycle present in numerous natural products and synthetic drugs, including vitamin B1 (thiamine) and the antibiotic penicillin. This moiety can participate in hydrogen bonding, pi-stacking, and coordination with metal ions, and is often associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The conjunction of these two scaffolds in 4-(1,3-Thiazol-2-yl)piperidine suggests the potential for a unique pharmacological profile, necessitating a structured and multi-faceted investigational approach.

A Phased Approach to Mechanism of Action Elucidation

We propose a four-phase workflow for systematically identifying the molecular target(s) and downstream effects of a novel compound like 4-(1,3-Thiazol-2-yl)piperidine.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Target Identification cluster_2 Phase 3: Target Validation & Functional Characterization cluster_3 Phase 4: Pathway Elucidation P1 Structural Analysis & In Silico Screening P2 Broad Panel Screening (Binding & Enzymatic Assays) P1->P2 Identify potential targets P3 Orthogonal Binding Assays (e.g., SPR, ITC) P2->P3 Validate primary hits P4 Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) P3->P4 Confirm functional activity P5 Target Engagement & Downstream Signaling Analysis (e.g., Western Blot) P4->P5 Map signaling cascade

Figure 1: A phased workflow for MoA elucidation.

Phase 1: In Silico Screening and Hypothesis Generation

The initial phase leverages computational tools to predict potential biological targets based on the compound's 2D and 3D structure. This cost-effective approach narrows the field of potential targets for subsequent experimental validation.

Workflow Protocol: Ligand-Based Virtual Screening

  • Scaffold Search: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known bioactive molecules that share either the piperidine or thiazole scaffold with the query compound.

  • Pharmacophore Modeling: Based on the identified analogs, generate a 3D pharmacophore model that defines the essential steric and electronic features required for bioactivity.

  • Database Screening: Screen large compound libraries (e.g., ZINC, Enamine) against the pharmacophore model to identify molecules with similar features.

  • Target Inference: Analyze the known targets of the highest-scoring hits to infer potential targets for 4-(1,3-Thiazol-2-yl)piperidine.

Example Hypothetical Output: A pharmacophore model might suggest that the nitrogen in the piperidine ring acts as a cationic center, while the thiazole ring provides a hydrogen bond acceptor and a hydrophobic region. This could point towards GPCRs or ion channels as potential targets.

Phase 2: Broad-Based In Vitro Screening

Based on the in silico predictions, or as an unbiased alternative, the compound should be screened against a broad panel of known biological targets. This is a critical step to identify initial, tractable hits.

Protocol: Commercial Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint)

  • Compound Submission: Provide a sufficient quantity (typically 1-5 mg) of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride of high purity (>95%) to a contract research organization (CRO).

  • Panel Selection: Choose a broad panel that includes a diverse range of targets, such as GPCRs, ion channels, kinases, and other enzymes. A typical panel might include over 40-100 targets.

  • Assay Execution: The CRO will perform standardized radioligand binding assays or enzymatic assays at a fixed concentration of the compound (e.g., 10 µM).

  • Data Analysis: Results are typically reported as a percentage of inhibition or stimulation. A common threshold for a "hit" is >50% inhibition at 10 µM.

Hypothetical Screening Data

Target ClassSpecific TargetAssay TypeConcentration (µM)% Inhibition
GPCR (Dopaminergic)Dopamine D2 ReceptorRadioligand Binding1085%
GPCR (Serotonergic)5-HT2A ReceptorRadioligand Binding1015%
Ion ChannelhERG Potassium ChannelElectrophysiology105%
EnzymeAcetylcholinesteraseEnzymatic Assay1092%
Table 1: Example output from a broad panel screen for 4-(1,3-Thiazol-2-yl)piperidine, suggesting potential activity at the D2 dopamine receptor and acetylcholinesterase.
Phase 3: Hit Confirmation and Functional Validation

Positive results from the initial screen must be validated through orthogonal assays and functional studies to confirm direct binding and determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Protocol: Dose-Response Analysis for Acetylcholinesterase Inhibition

  • Reagents: Prepare solutions of recombinant human acetylcholinesterase (AChE), the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

  • Compound Dilution: Create a serial dilution of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, typically from 100 µM down to 1 pM.

  • Assay Procedure: a. In a 96-well plate, add AChE enzyme to each well. b. Add the serially diluted compound and incubate for 15 minutes. c. Initiate the reaction by adding ATCh and DTNB. d. Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Functional Data

Confirmed TargetAssay TypeFunctional ReadoutResult (IC50/EC50)
AcetylcholinesteraseEnzymatic InhibitionIC5078 nM
Dopamine D2 ReceptorcAMP Second MessengerEC50 (Antagonist)250 nM
Table 2: Hypothetical follow-up data confirming potent inhibition of acetylcholinesterase and antagonistic activity at the D2 receptor.
Phase 4: Elucidating the Cellular Mechanism and Downstream Signaling

Once a primary target is validated, the next step is to understand how the compound's interaction with this target affects cellular signaling pathways.

Example Scenario: Investigating Downstream Effects of AChE Inhibition

If 4-(1,3-Thiazol-2-yl)piperidine is a potent AChE inhibitor, it would be expected to increase the concentration of acetylcholine in cholinergic synapses. This would lead to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors.

AChE_Inhibition_Pathway Compound 4-(1,3-Thiazol-2-yl)piperidine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades ACh_Receptor Postsynaptic ACh Receptors (Muscarinic/Nicotinic) ACh->ACh_Receptor Activates Downstream Downstream Signaling (e.g., Ca2+ influx, IP3/DAG) ACh_Receptor->Downstream Initiates

Figure 2: Hypothetical signaling pathway for an AChE inhibitor.

Protocol: Western Blot for Downstream Signaling Markers

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with varying concentrations of 4-(1,3-Thiazol-2-yl)piperidine for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins downstream of acetylcholine receptor activation (e.g., phosphorylated ERK (p-ERK), phosphorylated CREB (p-CREB)).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation as a function of compound concentration and time. An increase in p-ERK or p-CREB would support the proposed MoA.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for elucidating the mechanism of action of a novel compound, using 4-(1,3-Thiazol-2-yl)piperidine as a representative example. By integrating computational predictions with a phased approach of in vitro screening, target validation, and cell-based functional analysis, researchers can efficiently and confidently identify and characterize the molecular MoA of new chemical entities. The hypothetical data presented herein suggest a plausible dual-action profile as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist, a combination that could have therapeutic potential in neurological disorders. The next logical steps in a real-world scenario would involve lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models to confirm target engagement and assess therapeutic efficacy.

References

  • PubChem Compound Summary for 4-(1,3-thiazol-2-yl)piperidine. National Center for Biotechnology Information. [Link]

  • ChEMBL Database. European Bioinformatics Institute (EMBL-EBI). [Link]

  • Eurofins SafetyScreen Panels. Eurofins Discovery. [Link]

  • Western Blotting Principles and Methods. Bio-Rad. [Link]

The Pharmacological Landscape of 4-(1,3-Thiazol-2-yl)piperidine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4-(1,3-thiazol-2-yl)piperidine scaffold represents a significant area of interest in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. This structural motif, which marries the heterocyclic thiazole ring with a piperidine core, has demonstrated a remarkable versatility in engaging a diverse array of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established pharmacophore known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at receptor binding sites.[1] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a key basic nitrogen atom for interaction with biological targets.[2]

The strategic combination of these two privileged fragments has given rise to a class of compounds with a broad spectrum of pharmacological activities.[3][4] Researchers have successfully designed and synthesized analogues targeting critical players in the central nervous system (CNS), including dopamine and muscarinic receptors, highlighting the potential of this scaffold in addressing neurological and psychiatric disorders.[5][6][7] Furthermore, the adaptability of the 4-(1,3-thiazol-2-yl)piperidine core allows for systematic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will provide an in-depth exploration of the pharmacological profile of these analogues, delving into their medicinal chemistry, structure-activity relationships, and the experimental methodologies employed in their characterization.

Medicinal Chemistry and Synthetic Strategies: Building the Molecular Architecture

The synthesis of 4-(1,3-thiazol-2-yl)piperidine analogues typically involves multi-step sequences that allow for the introduction of diverse substituents on both the thiazole and piperidine rings. A common and efficient approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone. In the context of our scaffold, this often entails reacting a piperidine-4-carboxamide-derived thioamide with a suitable α-haloketone to construct the thiazole ring.

Variations in the synthetic route allow for the introduction of different functional groups. For instance, the piperidine nitrogen can be functionalized with various alkyl or aryl groups, which has been shown to significantly impact receptor affinity and selectivity.[5] Similarly, the thiazole ring can be substituted at the 4- and 5-positions to explore the structure-activity landscape. The choice of synthetic strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Below is a generalized synthetic scheme illustrating a common pathway to 4-(1,3-thiazol-2-yl)piperidine analogues.

Synthetic_Scheme cluster_0 Piperidine Core Functionalization cluster_1 Thiazole Ring Formation (Hantzsch Synthesis) cluster_2 Analogue Derivatization Piperidine-4-carboxamide Piperidine-4-carboxamide Thioamide_Intermediate Thioamide_Intermediate Piperidine-4-carboxamide->Thioamide_Intermediate Lawesson's Reagent Thiazole_Formation 4-(1,3-Thiazol-2-yl)piperidine Core Scaffold Thioamide_Intermediate->Thiazole_Formation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Formation Final_Analogues Final_Analogues Thiazole_Formation->Final_Analogues N-Alkylation/Arylation Thiazole Substitution caption Generalized synthetic route to 4-(1,3-thiazol-2-yl)piperidine analogues.

Caption: Generalized synthetic route to 4-(1,3-thiazol-2-yl)piperidine analogues.

Pharmacological Profile: Targeting Key Receptors in the Central Nervous System

The 4-(1,3-thiazol-2-yl)piperidine scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for G-protein coupled receptors (GPCRs), particularly dopamine and muscarinic receptors. These receptors play pivotal roles in a multitude of physiological processes, including cognition, motor control, and mood regulation, making them attractive targets for the treatment of various CNS disorders.[6]

Dopamine Receptor Ligands

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, in particular, have been a major focus for the development of antipsychotics and treatments for substance use disorders.[8] Several studies have reported the synthesis and evaluation of 4-(1,3-thiazol-2-yl)piperidine analogues as potent and selective dopamine D3 and D4 receptor ligands.[5][9]

The general structure-activity relationship (SAR) for these compounds reveals several key features:

  • Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is critical for both affinity and selectivity. Often, a long alkyl chain connecting to an aromatic or heteroaromatic moiety is favored.

  • Thiazole Substitution: Modifications at the 4- and 5-positions of the thiazole ring can modulate potency and selectivity.

  • Linker Length and Rigidity: The length and flexibility of the linker between the piperidine and a terminal aromatic group can significantly influence binding to the dopamine receptor subtypes.

The following table summarizes the binding affinities of representative 4-(1,3-thiazol-2-yl)piperidine analogues for dopamine D2 and D3 receptors.

Compound IDR1 (on Piperidine N)R2 (on Thiazole C4)D2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
1a -CH2CH2-Ph-H50.21.533.5
1b -CH2CH2-(4-F-Ph)-H45.81.238.2
1c -CH2CH2-Ph-CH365.12.823.3
1d -CH2CH2CH2-Ph-H30.50.838.1

Data is hypothetical and for illustrative purposes.

SAR_Dopamine_Receptors cluster_R1 Piperidine N-Substituent (R1) cluster_R2 Thiazole C4-Substituent (R2) Core_Scaffold 4-(1,3-Thiazol-2-yl)piperidine R1_Linker Alkyl Linker Core_Scaffold->R1_Linker Influences Affinity & Selectivity R2_Small_Alkyl Small Alkyl Groups Core_Scaffold->R2_Small_Alkyl Modulates Potency R1_Aromatic Aromatic/Heteroaromatic Moiety R1_Linker->R1_Aromatic caption Key SAR points for dopamine receptor affinity.

Caption: Key SAR points for dopamine receptor affinity.

Muscarinic Receptor Ligands

Muscarinic acetylcholine receptors (mAChRs) are another important class of GPCRs in the CNS, with five subtypes (M1-M5). They are involved in learning, memory, and attention.[6] The development of subtype-selective muscarinic agonists and antagonists is a key strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. The 4-(1,3-thiazol-2-yl)piperidine scaffold has been explored for the development of selective M1 and M2 muscarinic receptor ligands.[7][10]

Key SAR observations for muscarinic receptor activity include:

  • Piperidine Ring Conformation: The stereochemistry and conformational rigidity of the piperidine ring can play a role in subtype selectivity.

  • Thiazole Substituents: The electronic properties of substituents on the thiazole ring can influence agonist versus antagonist activity.

Experimental Protocols: Characterizing Pharmacological Activity

The pharmacological evaluation of 4-(1,3-thiazol-2-yl)piperidine analogues involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and potential therapeutic efficacy.

Radioligand Binding Assays

This is a fundamental technique to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D2 or D3 receptors).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2/D3 receptors), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Cell Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup: Membranes, Radioligand, Test Compound Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: IC50 and Ki Determination Scintillation_Counting->Data_Analysis End End Data_Analysis->End caption Workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. A common method for GPCRs is to measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

Example: cAMP Assay for Gαi-coupled Receptors (e.g., D2, D3, M2)

  • Cell Culture: Use cells expressing the receptor of interest that are also engineered to respond to changes in cAMP levels (e.g., using a CRE-luciferase reporter gene).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Add varying concentrations of the test compound. An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist.

  • Signal Detection: Measure the resulting signal (e.g., luminescence from the luciferase reporter) using a plate reader.

  • Data Analysis: Plot the response against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Therapeutic Potential and Future Directions

The pharmacological profile of 4-(1,3-thiazol-2-yl)piperidine analogues positions them as promising candidates for the treatment of a range of disorders. Their ability to selectively target dopamine and muscarinic receptors suggests potential applications in:

  • Schizophrenia and Psychosis: Selective D2/D3 receptor antagonists are a mainstay of antipsychotic therapy.

  • Substance Use Disorders: D3 receptor antagonists have shown promise in preclinical models of drug addiction.[8]

  • Cognitive Disorders: Selective M1 muscarinic agonists could offer a novel approach to treating cognitive decline in Alzheimer's disease and other dementias.[10]

  • Pain Management: Certain dopamine and muscarinic receptor modulators have demonstrated analgesic properties.

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance brain penetration and oral bioavailability. Further exploration of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will enable the rational design of even more potent and selective analogues. The development of compounds with dual or multi-target activities could also open up new therapeutic avenues.

Conclusion

The 4-(1,3-thiazol-2-yl)piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility and amenability to chemical modification have allowed for the creation of a diverse library of compounds with significant pharmacological activity. As our understanding of the complex neurobiology of CNS disorders continues to grow, this scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Vertex AI Search. 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
  • ResearchGate. Synthesis, characterisation and biological activity of novel 4-thiazolidinones, 1,3,4-oxadiazoles and some related compounds | Request PDF.
  • National Institutes of Health. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed.
  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
  • MDPI. Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • National Institutes of Health. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed.
  • National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • National Institutes of Health. Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC - PubMed Central.
  • MDPI. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.
  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • National Institutes of Health. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • National Institutes of Health. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed.
  • Semantic Scholar. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • National Institutes of Health. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed.
  • SciSpace. Muscarinic Receptor Agonists and Antagonists.
  • PubMed Central. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids.
  • National Institutes of Health. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed.
  • PubMed Central. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli.

Sources

The Pivotal Role of the Thiazolylpiperidine Scaffold: A Technical Guide to 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and its emerging importance as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable biological and pharmacokinetic properties. Both the piperidine and thiazole rings are considered "privileged scaffolds" for this very reason.[1][2]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[1] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its versatility in molecular recognition.[1] The piperidine moiety can enhance a drug's solubility and metabolic stability, crucial parameters for bioavailability.[1]

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is another cornerstone of medicinal chemistry.[2] It is present in numerous clinically used drugs, including anticancer agents like Dabrafenib and Dasatinib.[2] The thiazole nucleus can participate in various non-covalent interactions and serves as a bioisosteric replacement for other aromatic systems, allowing for the fine-tuning of a molecule's properties.[2]

The conjugation of these two powerful moieties in 4-(1,3-Thiazol-2-yl)piperidine creates a molecule with a unique three-dimensional structure and a rich potential for biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical development and in vitro studies.

Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key characteristics of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₈H₁₄Cl₂N₂SProvides the elemental composition.
Molecular Weight 241.18 g/mol Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five for orally available drugs.
Appearance White to off-white solidBasic quality control parameter.
Solubility Soluble in water and polar organic solventsCrucial for formulation, in vitro assay development, and administration. The dihydrochloride salt form significantly enhances aqueous solubility.
pKa (predicted)Piperidine N: ~9-10; Thiazole N: ~2-3Influences the ionization state at physiological pH, which affects receptor binding, membrane permeability, and solubility.
LogP (predicted)~1.5-2.5 (for the free base)A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Purification: A Strategic Approach

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride can be approached through a convergent strategy, capitalizing on established methods for the construction of both the piperidine and thiazole rings. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is at the C-C bond between the piperidine and thiazole rings. This leads to a piperidine-4-carbothioamide intermediate and a 2-halo-acetaldehyde equivalent.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Step 1: Synthesis of Piperidine-4-carbothioamide Hydrochloride

This step involves the conversion of a nitrile to a thioamide.

  • Reaction: 4-Cyanopiperidine hydrochloride is reacted with hydrogen sulfide in the presence of a catalytic amount of a suitable base.[3]

  • Reagents and Solvents:

    • 4-Cyanopiperidine hydrochloride

    • Hydrogen sulfide (gas or a suitable source like NaHS)

    • Base (e.g., triethylamine or pyridine)

    • Solvent: An alcohol such as methanol or ethanol is preferred.[3]

  • Procedure:

    • Suspend 4-cyanopiperidine hydrochloride in the chosen alcohol in a pressure-rated vessel.

    • Add a catalytic amount of the base.

    • Introduce hydrogen sulfide gas at a controlled pressure and temperature. The reaction is typically carried out at elevated temperatures (e.g., 50-70 °C).[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and purge with an inert gas to remove excess hydrogen sulfide.

    • The product, piperidine-4-carbothioamide hydrochloride, can often be isolated by filtration upon cooling or after partial removal of the solvent.[3]

Step 2: Hantzsch Thiazole Synthesis

This is a classic and reliable method for the formation of a thiazole ring.[4]

  • Reaction: The piperidine-4-carbothioamide hydrochloride intermediate is condensed with a 2-halo-carbonyl compound, such as 2-bromoacetaldehyde or its acetal equivalent.

  • Reagents and Solvents:

    • Piperidine-4-carbothioamide hydrochloride

    • 2-Bromoacetaldehyde dimethyl acetal (a stable precursor to 2-bromoacetaldehyde)

    • Solvent: Ethanol or a similar protic solvent.

  • Procedure:

    • Dissolve piperidine-4-carbothioamide hydrochloride in ethanol.

    • Add 2-bromoacetaldehyde dimethyl acetal to the solution.

    • Reflux the reaction mixture for several hours. The acidic nature of the hydrochloride salt can catalyze the hydrolysis of the acetal in situ.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture. The product, 4-(1,3-Thiazol-2-yl)piperidine, may precipitate from the solution or can be isolated after solvent evaporation.

Step 3: Formation of the Dihydrochloride Salt and Purification

  • Procedure:

    • Dissolve the crude 4-(1,3-Thiazol-2-yl)piperidine free base in a suitable solvent like isopropanol or diethyl ether.

    • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as HCl gas).

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or ether) to remove impurities, and dry under vacuum.

    • Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[5]

Characterization Workflow

The identity and purity of the synthesized 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride must be confirmed using a panel of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6]

  • Melting Point Analysis: To assess the purity of the compound.[6]

  • Elemental Analysis: To confirm the elemental composition of the final product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Synthetic Pathway for 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride", fontsize=10]; enddot Figure 1: A schematic representation of the synthetic workflow for 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(1,3-Thiazol-2-yl)piperidine scaffold is a versatile building block for the synthesis of novel therapeutic agents. Its potential applications span several disease areas.

Central Nervous System (CNS) Disorders

The piperidine moiety is a well-established pharmacophore for CNS-active drugs.[1] By combining it with the thiazole ring, it is possible to design novel ligands for various CNS targets, such as dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and Parkinson's disease. The thiazole ring can be further functionalized to modulate receptor subtype selectivity and pharmacokinetic properties.

Oncology

Many anticancer drugs incorporate nitrogen-containing heterocycles.[2] The 4-(1,3-Thiazol-2-yl)piperidine core can serve as a scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapies. The thiazole nitrogen can act as a hydrogen bond acceptor, while the piperidine ring can be used to orient substituents into specific pockets of the kinase active site.

Anti-inflammatory and Analgesic Agents

Thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[7][8] The 4-(1,3-Thiazol-2-yl)piperidine scaffold can be used to generate novel compounds that modulate inflammatory pathways, such as the NLRP3 inflammasome, or interact with pain-related targets.[9]

Structure-Activity Relationship (SAR) Studies

The 4-(1,3-Thiazol-2-yl)piperidine core provides multiple points for chemical modification, making it an ideal scaffold for SAR studies.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [color="#5F6368"];

} caption [label="Key positions for SAR studies on the 4-(1,3-Thiazol-2-yl)piperidine scaffold.", fontsize=10]; enddot Figure 2: A diagram illustrating the key positions for structure-activity relationship (SAR) studies on the 4-(1,3-Thiazol-2-yl)piperidine scaffold.

  • Piperidine Nitrogen (R3): Acylation, alkylation, or arylation at this position can significantly impact the molecule's basicity, lipophilicity, and interaction with biological targets.

  • Thiazole Ring (R1 and R2): Substitution at the C4 and C5 positions of the thiazole ring allows for the introduction of various functional groups to probe for specific interactions with the target protein and to modulate the electronic properties of the thiazole ring.

Conclusion and Future Perspectives

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride represents a valuable and versatile building block in the medicinal chemist's toolbox. The convergence of the favorable properties of the piperidine and thiazole scaffolds provides a unique starting point for the design of novel therapeutics across a range of disease areas. The synthetic accessibility of this compound, coupled with its potential for diverse functionalization, ensures its continued relevance in the ongoing quest for new and improved medicines. Future research will likely focus on the synthesis of libraries based on this scaffold and their screening against a wide array of biological targets to unlock its full therapeutic potential.

References

  • Amer Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. Available at: [Link]

  • Molecules. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Available at: [Link]

  • Nanobioletters. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • PubMed Central (PMC). (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available at: [Link]

  • PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available at: [Link]

  • Google Patents. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Google Patents. (2011). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link]

  • Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity and Characterization of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Rigorous Characterization in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with exacting analytical scrutiny. The purity, identity, and stability of an active pharmaceutical ingredient (API) are not mere regulatory hurdles; they are the very cornerstones of safety, efficacy, and reproducibility. This guide is dedicated to a molecule of growing interest in medicinal chemistry: 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. The presence of both the thiazole and piperidine moieties suggests a rich pharmacological potential, as these scaffolds are prevalent in a multitude of biologically active compounds.[1][2]

This document eschews a generic, one-size-fits-all template. Instead, it is structured to provide a deep, practical, and scientifically-grounded exploration of the critical analytical aspects of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. We will delve into the "why" behind the "how," offering not just protocols, but a strategic framework for ensuring the unimpeachable quality of this important building block. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, providing you with a self-validating system for the comprehensive analysis of this compound.

Physicochemical Properties and Handling

A thorough understanding of the fundamental physicochemical properties of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is paramount for its effective handling, storage, and formulation.

PropertyAnticipated Value/CharacteristicRationale and Significance
Molecular Formula C₈H₁₄Cl₂N₂SBased on the structure of 4-(1,3-thiazol-2-yl)piperidine with two equivalents of HCl.
Molecular Weight 257.18 g/mol Crucial for all stoichiometric calculations and for mass spectrometry analysis.
Appearance White to off-white crystalline solidThe dihydrochloride salt form typically enhances crystallinity and stability.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., acetonitrile). Insoluble in non-polar organic solvents (e.g., hexanes, dichloromethane).The salt form significantly increases aqueous solubility, which is a key consideration for biological assays and potential formulation.
Hygroscopicity Likely to be hygroscopic.Amine hydrochlorides have a tendency to absorb moisture from the atmosphere. Storage in a desiccator or under an inert atmosphere is recommended.
Stability Generally stable under standard laboratory conditions. Potential for degradation under strongly basic conditions or in the presence of strong oxidizing agents.The thiazole ring is relatively stable, but the piperidine nitrogen can be susceptible to oxidation. The dihydrochloride form enhances stability by protonating the basic nitrogens.

The Synthetic Landscape: A Predictive Approach to Impurity Profiling

A probable synthesis involves the reaction of a piperidine-4-thiocarboxamide derivative with an α-halocarbonyl compound. Given the target structure, a likely precursor would be piperidine-4-carbothioamide, which can be synthesized from piperidine-4-carboxamide.

Postulated Synthetic Pathway:

Synthetic_Pathway cluster_0 Synthesis of Piperidine-4-carbothioamide cluster_1 Hantzsch Thiazole Synthesis cluster_2 Salt Formation P4CA Piperidine-4-carboxamide P4CT Piperidine-4-carbothioamide P4CA->P4CT Thionation Lawessons Lawesson's Reagent Lawessons->P4CT Thiazolylpiperidine_base 4-(1,3-Thiazol-2-yl)piperidine (Free Base) P4CT->Thiazolylpiperidine_base Cyclocondensation Chloroacetaldehyde 2-Chloroacetaldehyde Chloroacetaldehyde->Thiazolylpiperidine_base Final_Product 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride Thiazolylpiperidine_base->Final_Product Protonation HCl HCl in solvent (e.g., Ether) HCl->Final_Product HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Solvent Dissolve in Mobile Phase A/B Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Injector Inject Sample Filter->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Characterization_Techniques Main 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Main->NMR Connectivity & Stereochemistry MS Mass Spectrometry (HRMS) Main->MS Molecular Weight & Formula FTIR FT-IR Spectroscopy Main->FTIR Functional Groups EA Elemental Analysis Main->EA Elemental Composition

Sources

Methodological & Application

Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Activity of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thiazole and Piperidine Scaffolds in Antimicrobial Drug Discovery

The increasing prevalence of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing thiazole and piperidine moieties, have emerged as promising scaffolds in the design of new antimicrobial drugs.[2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2][4] Similarly, the piperidine ring is a prevalent feature in many natural and synthetic bioactive molecules.

This document provides a comprehensive set of application notes and protocols for the systematic evaluation of the antimicrobial potential of novel chemical entities, using 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride as a representative test compound. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for key in vitro assays, from initial screening to preliminary mechanistic insights. The causality behind experimental choices is explained to ensure a robust and scientifically sound evaluation.

Core Assays for Determining Antimicrobial Efficacy

A tiered approach is recommended for evaluating the antimicrobial activity of a novel compound. This typically begins with determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration or MIC), followed by an assessment of its ability to kill the microbes (Minimum Bactericidal Concentration or MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a quantitative method and the gold standard for determining the MIC of an antimicrobial agent.[5][6] This assay establishes the lowest concentration of the test compound that prevents visible growth of a microorganism in a liquid medium.[6]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Experimental Protocol:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a known amount of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride and dissolve it in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and its potential toxicity to the test organisms.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

    • The concentration range should be broad enough to encompass the expected MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Include a positive control well (broth with bacterial inoculum, no compound) and a negative control well (broth only). If using a solvent like DMSO, a solvent control well (broth, inoculum, and the highest concentration of DMSO used) should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a follow-up to the MIC test and is crucial for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[6]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Experimental Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.

    • Spot-plate or spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the test compound that results in no colony formation or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Prepare Compound Stock (e.g., 10 mg/mL) SerialDilution Perform Serial Dilutions in 96-well plate Compound->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate with Bacteria (Final: 5x10^5 CFU/mL) Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate 18-24h at 37°C InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no growth) IncubateMIC->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture Select non-turbid wells IncubateMBC Incubate 18-24h at 37°C Subculture->IncubateMBC ReadMBC Read MBC (Lowest concentration with no colonies) IncubateMBC->ReadMBC

Caption: Workflow for determining MIC and MBC.

Secondary Screening and Preliminary Mechanistic Assays

Agar Diffusion Assays (Qualitative Screening)

Agar diffusion methods, such as the disk diffusion or well diffusion assays, are valuable for initial screening of antimicrobial activity.[7] They are generally simpler and less resource-intensive than broth microdilution.[7]

Principle: The test compound diffuses from a point source (a saturated paper disk or a well cut into the agar) through a solid medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the source indicates antimicrobial activity.

Experimental Protocol (Well Diffusion):

  • Prepare Inoculated Agar Plates:

    • Prepare a bacterial lawn by evenly spreading a standardized inoculum (0.5 McFarland) over the surface of an agar plate.

  • Create Wells:

    • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add Test Compound:

    • Pipette a known volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Include a solvent control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm). A larger zone generally indicates greater antimicrobial activity.

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial agent's effect over time, revealing whether it is concentration-dependent or time-dependent.[7]

Principle: A standardized bacterial culture is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Experimental Protocol:

  • Preparation:

    • Prepare flasks containing broth and the test compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask with no compound.

    • Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in a suitable buffer (e.g., sterile saline).

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point for each concentration.

    • Plot log₁₀(CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_setup Assay Setup cluster_analysis Analysis Flasks Prepare flasks with broth + compound (multiples of MIC) InoculateFlasks Inoculate flasks (~5x10^5 CFU/mL) Flasks->InoculateFlasks T0 T=0h T2 T=2h SerialDilute Serial Dilute Aliquots T0->SerialDilute Sample T4 T=4h T2->SerialDilute T_end ... T=24h T4->SerialDilute Sample T_end->SerialDilute Sample Plate Plate onto Agar SerialDilute->Plate Incubate Incubate 18-24h Plate->Incubate Count Count Colonies (CFU/mL) Incubate->Count Plot Plot log10(CFU/mL) vs. Time Count->Plot

Caption: Workflow for a time-kill kinetic assay.

Essential Safety and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Therefore, in vitro cytotoxicity testing is a critical step.

In Vitro Cytotoxicity Assay (MTT or Resazurin Assay)

Principle: This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability. Viable cells reduce a substrate (e.g., MTT or resazurin) into a colored product, the amount of which is proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture:

    • Seed a relevant mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with solvent, if applicable) and a positive control for toxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Addition of Reagent and Measurement:

    • Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

Summarizing the quantitative data in a clear, tabular format is essential for comparison and interpretation.

Microorganism MIC (µg/mL) MBC (µg/mL) Mammalian Cell Line IC₅₀ (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
S. aureus ATCC 29213ValueValueHEK293ValueCalculated Value
E. coli ATCC 25922ValueValueHepG2ValueCalculated Value
P. aeruginosa ATCC 27853ValueValue
C. albicans ATCC 90028ValueValue

Interpretation:

  • MIC/MBC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

  • Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value (ideally >10) indicates that the compound is significantly more toxic to the microbial cells than to mammalian cells, suggesting a favorable therapeutic window.

References

  • Der Pharma Chemica. (n.d.). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity.
  • Der Pharma Chemica. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, December 9). (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved January 26, 2026, from [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Retrieved January 26, 2026, from [Link]

  • PubMed. (2025, September 8). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved January 26, 2026, from [Link]

  • SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (2024, August 25). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Retrieved January 26, 2026, from [Link]

  • PubMed. (2010, May 1). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024, June 18). (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (2023, August 13). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved January 26, 2026, from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound of interest in pharmaceutical research and development, combining the structural features of a piperidine ring and a thiazole moiety. As with any potential drug candidate or key intermediate, the development of robust and reliable analytical methods for its detection, quantification, and purity assessment is paramount. These methods are fundamental to ensuring product quality, consistency, and safety, from early-stage discovery through to manufacturing and quality control.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. The methodologies described herein are grounded in established analytical principles and are designed to be implemented in a research and development or quality control laboratory setting. We will explore several orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. All protocols are designed to be self-validating, with performance characteristics that align with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties and Analytical Challenges

Understanding the physicochemical properties of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is critical for developing effective analytical methods. As a dihydrochloride salt, the compound is expected to be highly polar and readily soluble in aqueous solutions. The presence of the basic piperidine nitrogen atom dictates its behavior in solution and its interaction with chromatographic stationary phases. The thiazole ring provides a chromophore for UV detection.

The primary analytical challenges include:

  • High Polarity: The salt form can lead to poor retention on traditional reversed-phase HPLC columns.

  • Volatility: The compound in its salt form is non-volatile, precluding direct analysis by GC.

  • Chirality: The piperidine ring may contain chiral centers depending on substitution, potentially requiring enantioselective separation methods.

  • Hygroscopicity: Salt forms of amines can be hygroscopic, which needs to be considered during sample handling and weighing for quantitative analysis.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Potency and Purity

RP-HPLC is the workhorse of pharmaceutical analysis for potency determination and impurity profiling. Given the polar nature of the target analyte, modifications to standard RP-HPLC methods are necessary to achieve adequate retention and peak shape. Ion-pair chromatography is a highly effective approach for this purpose.[2][3]

Principle of Ion-Pair Chromatography

Ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase.[4] This reagent contains a hydrophobic tail and an ionic head group that is opposite in charge to the analyte. In the case of the positively charged piperidinium ion of our analyte, an anionic ion-pairing reagent, such as an alkyl sulfonate, is used. The ion-pairing reagent forms a neutral ion-pair with the analyte, which has increased hydrophobicity and is therefore better retained on a nonpolar stationary phase.[3]

Diagram: Ion-Pair Chromatography Workflow

IonPair_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Analyte Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phase with Ion-Pair Reagent Column C18 Column MobilePhase->Column Inject->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: Workflow for Ion-Pair RP-HPLC Analysis.

Detailed Protocol: Potency and Purity by Ion-Pair RP-HPLC

1. Materials and Reagents:

  • 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride reference standard

  • Sodium 1-hexanesulfonate (ion-pairing reagent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Sodium 1-hexanesulfonate in water, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10 v/v)

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Justification of Method Parameters:

  • Column: A C18 column is a standard choice for reversed-phase chromatography, providing a nonpolar stationary phase for interaction with the ion-pair.

  • Mobile Phase: The use of sodium 1-hexanesulfonate as an ion-pairing agent is crucial for retaining the polar analyte.[3] The acidic pH ensures that the piperidine nitrogen is protonated. Acetonitrile is a common organic modifier in RP-HPLC.

  • Gradient Elution: A gradient is employed to ensure the elution of any less polar impurities and to clean the column after each injection.

  • Detection: The thiazole ring provides UV absorbance; 245 nm is a reasonable starting point for detection, which should be optimized by scanning the UV spectrum of the analyte.

6. Method Validation (as per ICH Q2(R2) Guidelines): [1]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. The peak for the analyte should be free from interference. Forced degradation studies should be performed to demonstrate specificity against potential degradation products.[5]

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and as a Confirmatory Method

Direct GC-MS analysis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is not feasible due to its low volatility. However, GC-MS can be an excellent method for identifying and quantifying volatile impurities or for confirmatory analysis after a derivatization step.[6]

Principle of Derivatization for GC

Derivatization is a chemical reaction that converts a non-volatile or polar compound into a more volatile and thermally stable derivative that is amenable to GC analysis.[7] For primary and secondary amines like the piperidine moiety, common derivatization techniques include acylation or silylation.[8]

Diagram: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Analyte Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., MSTFA) and Heat Dissolve->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Column GC Column (e.g., DB-5ms) Inject->Column MS Mass Spectrometer Column->MS TIC Obtain Total Ion Chromatogram MS->TIC MassSpectrum Analyze Mass Spectrum TIC->MassSpectrum Identify Identify Compound MassSpectrum->Identify

Caption: Workflow for GC-MS Analysis with Derivatization.

Detailed Protocol: Confirmatory Analysis by GC-MS with Silylation

1. Materials and Reagents:

  • 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Dichloromethane (GC grade)

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of MSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

4. Justification of Method Parameters:

  • Derivatization: MSTFA is a powerful silylating agent that will react with the N-H of the piperidine ring, replacing the acidic proton with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility. Pyridine acts as a catalyst and solvent.

  • GC Column: A DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of underivatized and derivatized compounds.

  • Mass Spectrometry: EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

III. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.[11][12]

Principle of qNMR

The fundamental equation for qNMR is:

P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

Where:

  • P = Purity

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • x = Analyte

  • std = Internal Standard

Diagram: qNMR Experimental Setup

qNMR_Setup cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire Spectrum (e.g., 400 MHz NMR) NMR_Tube->Spectrometer Process_Spectrum Phase and Baseline Correction Spectrometer->Process_Spectrum Integrate Integrate Analyte and Standard Peaks Process_Spectrum->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Detailed Protocol: Purity Determination by ¹H qNMR

1. Materials and Reagents:

  • 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

  • Maleic acid (certified internal standard)

  • Deuterium oxide (D₂O)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride and 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

ParameterSetting
Solvent D₂O
Pulse Program zg30 (or similar quantitative pulse program)
Number of Scans 16
Relaxation Delay (d1) 30 s (should be at least 5 times the longest T₁ of interest)
Acquisition Time ≥ 3 s
Spectral Width ~16 ppm

4. Data Processing:

  • Apply a small line broadening (e.g., 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal from the analyte (e.g., a proton on the thiazole ring) and the signal from the internal standard (the two vinyl protons of maleic acid, which appear as a singlet).

5. Justification of Method Parameters:

  • Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, has a simple ¹H NMR spectrum with a singlet in a region that is unlikely to overlap with the analyte signals, and is soluble in D₂O.

  • Solvent: D₂O is chosen due to the high polarity and solubility of the dihydrochloride salt.

  • Relaxation Delay: A long relaxation delay is crucial to ensure complete relaxation of the protons, which is essential for accurate integration and quantification.

IV. Chiral HPLC for Enantiomeric Purity

If the synthesis of 4-(1,3-Thiazol-2-yl)piperidine can result in enantiomers, a chiral separation method is necessary to determine the enantiomeric purity. Chiral HPLC using a chiral stationary phase (CSP) is the most common technique for this purpose.[13][14]

Detailed Protocol: Enantiomeric Purity by Chiral HPLC

1. Materials and Reagents:

  • 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride (racemic and enantiomerically enriched samples)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

ParameterCondition
Column Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane:Isopropanol:TFA (95:5:0.2 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

3. Justification of Method Parameters:

  • Column: Polysaccharide-based CSPs like Chiralpak IC-3 are effective for separating a wide range of chiral compounds, including those with amine functionalities.[14]

  • Mobile Phase: A normal phase mobile phase is typically used with this type of column. The small amount of TFA is added to improve peak shape by suppressing the interaction of the basic amine with the stationary phase.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection, quantification, and purity assessment of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. The choice of method will depend on the specific analytical objective, whether it is routine quality control, stability testing, or structural confirmation. For routine potency and purity analysis, the ion-pair RP-HPLC method is recommended. GC-MS with derivatization serves as a valuable tool for identifying volatile impurities and for confirmatory purposes. qNMR offers a primary method for absolute quantification without the need for a specific reference standard. Finally, chiral HPLC is essential if the enantiomeric purity needs to be controlled.

It is imperative that any method intended for use in a regulated environment be fully validated according to the appropriate guidelines, such as those from the ICH, to ensure the reliability and accuracy of the results.[1]

References

  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • ResearchGate. (2025, December 2). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • NIH. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Governors State University. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Restek. GC Derivatization. [Link]

  • ACS Publications. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. [Link]

  • Nanalysis. Quantitative NMR (qNMR). [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]

  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride for Novel Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of novel small molecules, exemplified by "4-(1,3-Thiazol-2-yl)piperidine dihydrochloride," in the critical process of target identification and deconvolution. This document outlines the rationale, experimental design, and detailed protocols for identifying the cellular protein targets of a bioactive compound.

Introduction: The Crucial Role of Target Identification

The journey of a drug from a phenotypic screening hit to a clinical candidate is contingent on understanding its mechanism of action, at the core of which lies the identification of its molecular target(s). Phenotypic screening, which assesses a compound's effect on cellular or organismal behavior, often yields promising hits with unknown protein interactors. "4-(1,3-Thiazol-2-yl)piperidine dihydrochloride" represents a hypothetical bioactive molecule emerging from such a screen. While its constituent thiazole and piperidine moieties are present in numerous pharmacologically active agents, its specific biological targets remain to be elucidated.[1][2][3][4][5]

Target deconvolution is the process of identifying these direct binding partners.[6] A definitive understanding of a compound's target is essential for several reasons:

  • Mechanism of Action (MoA) Elucidation: It clarifies how the compound exerts its biological effect.

  • Lead Optimization: Knowledge of the target's structure and function enables structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety and Toxicity Profiling: Identifying on- and off-target interactions is crucial for predicting potential side effects.

  • Biomarker Development: Target engagement can be used as a biomarker in subsequent clinical studies.

This guide details two primary, complementary strategies for identifying the protein targets of a small molecule like 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride: Affinity-Based Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA) .

Strategy 1: Affinity-Based Chemical Proteomics

This powerful approach utilizes a modified version of the bioactive small molecule—a chemical probe—to "fish" for its binding partners in a cellular lysate or living cells.[7][8] The process involves synthesizing a probe, incubating it with the biological sample, isolating the probe-protein complexes, and identifying the proteins via mass spectrometry.[7][9]

Designing and Synthesizing an Affinity Probe

The first critical step is the rational design of a chemical probe based on the structure of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. The probe consists of three key components: the parent small molecule, a linker, and a reporter/affinity tag.

  • Parent Molecule: The core 4-(1,3-Thiazol-2-yl)piperidine structure, which is responsible for binding to the target protein.

  • Linker: A chemically stable chain (e.g., polyethylene glycol or an alkyl chain) that connects the parent molecule to the tag. Its attachment point on the parent molecule should be carefully chosen at a position that does not disrupt the key interactions with the target protein. SAR data is invaluable here.

  • Affinity Tag: A functional group that allows for the enrichment of probe-bound proteins. Biotin is a common choice due to its extremely high affinity for streptavidin. An alternative is an alkyne or azide group for "click chemistry" ligation.[9]

Workflow for Affinity Probe Synthesis and Validation:

cluster_0 Probe Design & Synthesis cluster_1 Probe Validation A Identify non-essential a position on 4-(1,3-Thiazol-2-yl)piperidine B Synthesize derivative with a linker arm A->B C Attach affinity tag (e.g., Biotin or Alkyne) B->C D Confirm probe retains biological activity of parent compound C->D E Competition assay: excess parent compound prevents probe binding D->E

Caption: Workflow for affinity probe development.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes a pull-down experiment using a biotinylated probe to identify interacting proteins from a cell lysate.

Materials:

  • Biotinylated 4-(1,3-Thiazol-2-yl)piperidine probe

  • Unmodified 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride (for competition control)

  • Streptavidin-coated magnetic beads

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of mild detergent)

  • Elution buffer (e.g., high concentration of biotin, or SDS-PAGE loading buffer)

  • Mass spectrometer (e.g., Orbitrap-based)

Protocol Steps:

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells on ice using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Probe Incubation:

    • Aliquot equal amounts of protein lysate into microcentrifuge tubes.

    • Experimental Sample: Add the biotinylated probe to the lysate at a predetermined optimal concentration.

    • Negative Control: Add biotinylated probe that has been pre-incubated with an excess of streptavidin beads to sequester the probe.

    • Competition Control: Pre-incubate the lysate with a 100-fold molar excess of the unmodified parent compound for 1 hour before adding the biotinylated probe. This is a critical control to distinguish specific binders from non-specific ones.

    • Incubate all samples for 1-4 hours at 4°C with gentle rotation.

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be optimized.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.

    • Run the eluate a short distance into an SDS-PAGE gel to separate proteins from the beads and residual biotin.

    • Excise the protein band, perform in-gel digestion with trypsin.

    • Extract the resulting peptides for LC-MS/MS analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptides by LC-MS/MS.

    • Identify proteins using a database search algorithm (e.g., Sequest, Mascot).

    • Perform quantitative analysis (label-free or using isotopic labeling) to compare protein abundance between the experimental, negative control, and competition control samples.[10] True target proteins should be significantly enriched in the experimental sample and depleted in the competition control.

Data Interpretation for AP-MS:

ConditionExpected Outcome for a True TargetRationale
Experimental High abundance of target proteinThe biotinylated probe binds to the target and is captured by streptavidin beads.
Competition Control Low to no abundance of target proteinExcess parent compound outcompetes the probe for binding to the target.
Negative Control Low to no abundance of target proteinThe probe is sequestered by beads prior to lysate incubation, preventing target binding.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing target engagement in a cellular environment.[11][12] It is based on the principle that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[12] This method is invaluable for validating hits from AP-MS and for confirming direct target engagement in intact cells or tissues.

Principle of CETSA

When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein is denatured is its melting temperature (Tm). Ligand-bound proteins are generally more resistant to thermal denaturation, resulting in a higher Tm. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining after heating to various temperatures.

Conceptual Workflow of CETSA:

A Treat intact cells with compound or vehicle (DMSO) B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble protein at each temperature (e.g., by Western Blot or MS) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

Caption: The experimental workflow for CETSA.

Protocol: CETSA with Western Blot Readout

This protocol describes the initial phase of CETSA to determine the melting curve of a candidate protein identified from the AP-MS experiment.

Materials:

  • 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

  • Cell culture of interest

  • DMSO (vehicle control)

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Antibody specific to the candidate target protein

  • Western blotting equipment and reagents

Protocol Steps:

  • Cell Treatment:

    • Culture cells and treat with either the compound (e.g., 10-50 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[13]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein in the soluble fraction by Western blot.

    • Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the candidate target protein.

    • Use a loading control (e.g., an abundant, highly stable protein like GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • The shift in the curve for the compound-treated sample indicates target stabilization.

Isothermal Dose-Response (ITDR) CETSA

To determine the potency of target engagement, an isothermal dose-response experiment can be performed. Cells are treated with a range of compound concentrations but heated at a single, fixed temperature (chosen from the steepest part of the melting curve). The concentration of the compound that results in 50% stabilization is the EC50 for target engagement.

Concluding Remarks

The identification of a small molecule's target is a cornerstone of modern drug discovery. The methodologies outlined here, beginning with the strategic design of a chemical probe based on "4-(1,3-Thiazol-2-yl)piperidine dihydrochloride" for affinity-based proteomics, and followed by validation using the label-free CETSA approach, provide a robust and comprehensive strategy for target deconvolution.[6][14] The successful application of these protocols will not only illuminate the mechanism of action of novel bioactive compounds but also accelerate their development into precisely targeted therapeutics.

References

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). MDPI. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. Available at: [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024). Future Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. (2012). Der Pharma Chemica.
  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). MDPI. Available at: [Link]

  • Affinity probes based on small-molecule inhibitors for tumor imaging. (2022). Theranostics. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). RSC Chemical Biology. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Available at: [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Available at: [Link]

  • Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. (2014). Medicinal Chemistry Research.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016).
  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Structures and workflow of chemical probes used for target deconvolution. (2020). Medicinal Research Reviews.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Chemoproteomic strategies for drug target identification.
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). Current Opinion in Chemical Biology. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Available at: [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling. (2013). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. Available at: [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). The Journal of Chemical Physics.
  • Quantitative proteomics. Wikipedia. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments. Our approach is rooted in established chemical principles and field-proven insights to explain the "why" behind the "how."

Introduction: Understanding the Molecule's Vulnerabilities

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to a thiazole ring. Both of these structural motifs can be susceptible to degradation under various experimental and storage conditions. The dihydrochloride salt form generally enhances solubility and stability in the solid state, but in solution, the molecule's inherent reactivity can become a critical factor. Understanding the potential degradation pathways is the first step toward preventing them.

The primary sites for degradation are the piperidine and thiazole rings. The tertiary amine of the piperidine ring is susceptible to oxidation, while the thiazole ring can be sensitive to pH extremes and photodegradation.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the peak area of my compound during HPLC analysis over time. What could be the cause?

A decrease in the peak area of the parent compound over time is a strong indicator of degradation. The likely culprits are hydrolysis, oxidation, or photodegradation, depending on your solvent, pH, and light exposure conditions. It is crucial to systematically investigate these factors.

Q2: What are the most likely degradation products I should be looking for?

Based on the structure, the most probable degradation pathways involve the piperidine and thiazole rings.

  • Piperidine Ring: Oxidation can lead to the formation of the N-oxide derivative or ring-opened products.

  • Thiazole Ring: This ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to cleavage of the ring. Photodegradation can also occur, sometimes involving complex rearrangements.

Q3: How does pH affect the stability of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride in solution?

The pH of the solution is a critical factor.[1] The dihydrochloride salt will create a mildly acidic solution upon dissolution in neutral water. Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the thiazole ring.[2] It is advisable to work in a buffered system within a neutral to slightly acidic pH range (e.g., pH 4-7) to maintain optimal stability, unless your experimental conditions require otherwise.[3]

Q4: Are there any special storage conditions recommended for solutions of this compound?

Yes. To minimize degradation, solutions should be:

  • Protected from light: Use amber vials or cover your containers with aluminum foil.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.

  • Blanketed with inert gas: If your solution is sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing can be beneficial.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Analytical Results and Loss of Potency

You observe a progressive decrease in the concentration of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride in your stock solutions or during an ongoing experiment.

Caption: Troubleshooting workflow for inconsistent analytical results.

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4]

1. Preparation of Stock Solution: Prepare a stock solution of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions: [4]

Stress ConditionProcedurePotential Degradation Pathway
Acid Hydrolysis Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.Thiazole ring hydrolysis
Base Hydrolysis Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.Thiazole ring hydrolysis
Oxidation Mix stock solution with 3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 24 hours.Piperidine N-oxidation, Thiazole S-oxidation
Thermal Degradation Heat the solid compound at 105°C for 24 hours. Dissolve in the initial solvent for analysis.General decomposition
Photodegradation Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]Thiazole ring rearrangement/cleavage

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

This hypothetical method is based on common practices for similar heterocyclic compounds.

ParameterConditionRationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the compound and potential degradation products.
Gradient 5% B to 95% B over 20 minutes, then re-equilibrateEnsures separation of the parent compound from more and less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nm and/or Mass Spectrometry (MS)Thiazole ring provides UV absorbance. MS is crucial for identifying unknown degradants.
Injection Volume 10 µLStandard injection volume.
Issue 2: Appearance of Unexpected Peaks in Chromatogram

You observe new, unidentified peaks in the chromatogram of your sample, which were not present in the initial analysis.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) Parent 4-(1,3-Thiazol-2-yl)piperidine Oxidation (H2O2)->Parent Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Parent Photodegradation (UV/Vis) Photodegradation (UV/Vis) Photodegradation (UV/Vis)->Parent N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation Ring_Opened Thiazole Ring Cleavage Products Parent->Ring_Opened Hydrolysis Photo_Product Photorearranged Isomers Parent->Photo_Product Photolysis

Caption: Potential degradation pathways of 4-(1,3-Thiazol-2-yl)piperidine.

  • Correlate with Stress Conditions: Compare the chromatograms from your forced degradation study with your sample's chromatogram. This can help you tentatively identify the degradation pathway.

  • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • An increase of 16 amu could indicate the formation of an N-oxide on the piperidine ring.

    • Fragmentation patterns can provide clues about the structure of the degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound. Co-elution of a degradation product can lead to inaccurate quantification.

  • pH Control: If hydrolysis is suspected, ensure your solutions are buffered to a stable pH range (typically pH 4-7).

  • Antioxidants: For oxidation-sensitive samples, the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene) might be considered, if it does not interfere with your experiment.

  • Light Protection: Always handle and store solutions in amber vials or protect them from light.

Summary of Best Practices for Solution Stability

ParameterRecommendationRationale
Solvent Use high-purity solvents (e.g., HPLC grade). Avoid solvents containing peroxides (e.g., older ethers).Impurities can catalyze degradation.
pH Maintain a pH between 4 and 7 using a suitable buffer system.Minimizes acid- and base-catalyzed hydrolysis.
Temperature Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use.Reduces the rate of all chemical degradation reactions.
Light Exposure Use amber glassware or protect solutions from light at all times.Prevents photodegradation.
Atmosphere For long-term storage or if oxidation is a known issue, purge the solution with an inert gas.Prevents oxidative degradation.
Monitoring Regularly analyze your stock solutions by HPLC to check for degradation.Ensures the integrity of your experimental results.

By implementing these troubleshooting guides and best practices, you can ensure the stability of your 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride solutions, leading to more reliable and reproducible experimental outcomes.

References

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • MDPI. (2023, August 13). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • ResearchGate. (2025, January 17). (PDF) Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

  • ACS Publications. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025, June 30). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

  • ITM University. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Bentham Science. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://www.eurekaselect.com/article/76903
  • National Institutes of Health. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. Retrieved from [Link]

  • SpringerLink. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).... Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • PubMed Central. (2014, December 9). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2020, May 22). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Thiazol-2-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(thiazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable heterocyclic building block.

Introduction to the Synthesis of 4-(Thiazol-2-yl)piperidine

The synthesis of 4-(thiazol-2-yl)piperidine is a crucial step in the development of various pharmacologically active compounds. The most common and reliable method for constructing the thiazole ring appended to the piperidine scaffold is through a variation of the Hantzsch thiazole synthesis.[1][2][3] This approach involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1][2] In the context of our target molecule, the synthesis typically commences with a protected piperidine derivative to ensure regioselectivity and prevent unwanted side reactions involving the piperidine nitrogen.

A widely adopted strategy begins with commercially available N-Boc-4-piperidine-carboxylic acid. This starting material undergoes a three-step transformation to yield the desired thiazole-piperidine core.[1] The key stages are:

  • Amidation: Conversion of the carboxylic acid to the corresponding amide.

  • Thionation: Transformation of the amide into a thioamide using a thionating agent like Lawesson's reagent.

  • Hantzsch Cyclization: Reaction of the thioamide with an appropriate α-haloketone, such as ethyl bromopyruvate, to form the thiazole ring.[1]

This guide will delve into the practical aspects of this synthetic route, offering detailed protocols and solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(thiazol-2-yl)piperidine in a question-and-answer format.

Q1: I am observing a very low yield after the Hantzsch cyclization step. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch thiazole synthesis are a common issue and can stem from several factors.[4] Let's break down the potential culprits and their remedies:

  • Incomplete Thionation: The preceding step, the conversion of the amide to the thioamide, might be incomplete. An unreacted amide will not participate in the cyclization.

    • Causality: Lawesson's reagent can be sensitive to moisture and may lose its reactivity. The reaction time or temperature might also be insufficient for complete conversion.

    • Troubleshooting:

      • Ensure you are using fresh, high-quality Lawesson's reagent.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

      • Consider increasing the reaction temperature or extending the reaction time.

      • Ensure the reaction is performed under anhydrous conditions.

  • Side Reactions of the α-Haloketone: Ethyl bromopyruvate is a reactive electrophile and can undergo self-condensation or reaction with the solvent, especially if the reaction conditions are not optimized.

    • Causality: Prolonged reaction times at high temperatures can promote side reactions. The presence of nucleophilic impurities can also consume the α-haloketone.

    • Troubleshooting:

      • Add the ethyl bromopyruvate to the thioamide solution slowly and at a controlled temperature.

      • Optimize the reaction temperature; sometimes, running the reaction at a slightly lower temperature for a longer duration can minimize side products.

      • Use a non-nucleophilic solvent. Ethanol is commonly used, but ensure it is anhydrous.[1]

  • Poor Nucleophilicity of the Thioamide: The sulfur atom of the thioamide needs to be sufficiently nucleophilic to attack the α-haloketone.

    • Causality: Steric hindrance around the thioamide group or electronic effects from the piperidine ring could reduce its nucleophilicity.

    • Troubleshooting:

      • While the N-Boc protected piperidine thioamide is generally reactive enough, ensure the reaction medium is not overly acidic, as protonation of the thioamide will deactivate it.

  • Decomposition of Starting Materials or Product: The thiazole ring, once formed, is generally stable. However, the intermediates or starting materials might be sensitive to the reaction conditions.

    • Causality: High temperatures and prolonged reaction times can lead to decomposition.

    • Troubleshooting:

      • Monitor the reaction progress closely by TLC and stop the reaction as soon as the starting materials are consumed.

      • Consider a lower boiling point solvent if decomposition is suspected.

Q2: My final product is contaminated with a significant amount of impurities that are difficult to separate by column chromatography. What are these impurities likely to be and how can I avoid them?

A2: The formation of hard-to-separate impurities is a frequent challenge, especially given the polar nature of the product. Here are some common impurities and strategies to mitigate them:

  • Unreacted Thioamide: If the cyclization is not driven to completion, you will have unreacted thioamide in your crude product.

    • Causality: Insufficient amount of the α-haloketone or suboptimal reaction conditions.

    • Troubleshooting:

      • Use a slight excess (1.05-1.1 equivalents) of the α-haloketone to ensure complete consumption of the thioamide.

      • Optimize reaction time and temperature as discussed in Q1.

  • Side Products from Self-Condensation of Ethyl Bromopyruvate: This can lead to a complex mixture of byproducts.

    • Causality: High local concentrations of ethyl bromopyruvate or high reaction temperatures.

    • Troubleshooting:

      • Slow, dropwise addition of the α-haloketone to the reaction mixture.

      • Maintain a consistent and optimized reaction temperature.

  • Hydrolysis of the Ester Group: If your target is the ethyl ester of 4-(thiazol-2-yl)piperidine-4-carboxylic acid, the ester can be hydrolyzed during workup.

    • Causality: Basic or acidic conditions during the workup can lead to ester hydrolysis.

    • Troubleshooting:

      • Maintain a neutral pH during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization.[5]

  • Formation of Disubstituted Thiazoles or Other Heterocycles: While less common in this specific synthesis, alternative reaction pathways can sometimes occur.

    • Causality: Impurities in the starting materials or non-optimized reaction conditions can sometimes lead to unexpected products.

    • Troubleshooting:

      • Ensure the purity of your starting materials.

      • Carefully follow a validated protocol and optimize conditions systematically.

Purification Strategy:

  • Given the basic nature of the piperidine nitrogen, consider an acid-base extraction during the workup. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

  • For column chromatography, a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve separation and prevent tailing of the basic product on the silica gel.

Q3: The thionation of my N-Boc-4-piperidinecarboxamide with Lawesson's reagent is sluggish and gives a complex mixture. What can I do?

A3: The thionation step is critical for the success of the overall synthesis. Here's how to troubleshoot issues with this reaction:

  • Reagent Quality: Lawesson's reagent is the most likely culprit.

    • Causality: It is sensitive to moisture and can degrade over time, leading to reduced reactivity and the formation of phosphorus-containing byproducts.

    • Troubleshooting:

      • Use freshly opened or properly stored Lawesson's reagent.

      • Consider recrystallizing the Lawesson's reagent if its quality is questionable.

  • Reaction Conditions:

    • Causality: Insufficient temperature or reaction time can lead to incomplete conversion. The solvent also plays a crucial role.

    • Troubleshooting:

      • The reaction is typically performed in an anhydrous, high-boiling point solvent like toluene or dioxane and heated to reflux.

      • Monitor the reaction by TLC. The thioamide product is usually more non-polar than the starting amide.

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Workup Procedure:

    • Causality: The workup for a Lawesson's reagent reaction can be tricky due to the formation of phosphorus-containing byproducts.

    • Troubleshooting:

      • After the reaction is complete, the mixture is often filtered to remove insoluble byproducts.

      • A thorough aqueous wash of the organic layer is necessary to remove any remaining water-soluble impurities.

Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group on the piperidine nitrogen?

A: The tert-butyloxycarbonyl (Boc) group serves two primary purposes:

  • Protection: It prevents the secondary amine of the piperidine from participating in side reactions. The piperidine nitrogen is nucleophilic and could potentially react with the α-haloketone.

  • Solubility: The Boc group increases the lipophilicity of the intermediates, which can improve their solubility in organic solvents used during the reaction and purification steps.

Q: Can I use a different protecting group for the piperidine nitrogen?

A: Yes, other nitrogen protecting groups can be used, such as the benzyloxycarbonyl (Cbz) group. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. The Boc group is often preferred due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[1]

Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural elucidation of the intermediates and the final product. The proton NMR spectrum will clearly show the characteristic signals for the thiazole and piperidine protons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C=S stretch of the thioamide and the C=N stretch of the thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(thiazol-2-yl)piperidine

This protocol is adapted from established procedures for the synthesis of similar compounds.[1]

Step 1: Synthesis of N-Boc-piperidine-4-carboxamide

  • To a solution of N-Boc-4-piperidine-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amide.

Step 2: Synthesis of N-Boc-piperidine-4-carbothioamide

  • To a solution of N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the solid byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the thioamide.

Step 3: Synthesis of Ethyl 2-(N-Boc-piperidin-4-yl)thiazole-4-carboxylate

  • Dissolve N-Boc-piperidine-4-carbothioamide (1.0 eq) in anhydrous ethanol.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 3-5 hours, monitoring completion by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the title compound.[1]

Step 4: Decarboxylation and Deprotection to 4-(Thiazol-2-yl)piperidine

  • Hydrolyze the ester of the product from Step 3 using aqueous sodium hydroxide in a mixture of THF and water.[1]

  • Acidify the reaction mixture to protonate the carboxylate.

  • The resulting carboxylic acid can be decarboxylated under thermal or acid-catalyzed conditions.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final product, 4-(thiazol-2-yl)piperidine.[1]

Data Presentation

Table 1: Troubleshooting Summary for Hantzsch Thiazole Synthesis

Problem Potential Cause Recommended Solution
Low Yield Incomplete thionationUse fresh Lawesson's reagent; monitor by TLC; increase reaction time/temperature.
Side reactions of α-haloketoneSlow addition of α-haloketone; optimize temperature.
Poor nucleophilicity of thioamideEnsure non-acidic reaction medium.
DecompositionMonitor reaction closely; use lower boiling point solvent if necessary.
Impure Product Unreacted thioamideUse slight excess of α-haloketone.
Self-condensation of α-haloketoneSlow, controlled addition of the reagent.
Ester hydrolysisMaintain neutral pH during workup.
Purification difficultyEmploy acid-base extraction; use a basic modifier in column chromatography.

Visualizations

Reaction Workflow

SynthesisWorkflow A N-Boc-4-piperidine-carboxylic acid B N-Boc-piperidine-4-carboxamide A->B Amidation C N-Boc-piperidine-4-carbothioamide B->C Thionation (Lawesson's Reagent) D Ethyl 2-(N-Boc-piperidin-4-yl)thiazole-4-carboxylate C->D Hantzsch Cyclization (Ethyl Bromopyruvate) E 4-(Thiazol-2-yl)piperidine D->E Hydrolysis, Decarboxylation & Deprotection Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low Yield Cause1 Incomplete Thionation Symptom1->Cause1 Cause2 Side Reactions of α-Haloketone Symptom1->Cause2 Cause3 Decomposition Symptom1->Cause3 Symptom2 Impure Product Symptom2->Cause2 Cause4 Purification Issues Symptom2->Cause4 Solution1 Check Reagent Quality & Optimize Conditions Cause1->Solution1 Solution2 Controlled Reagent Addition & Temperature Optimization Cause2->Solution2 Solution3 Reaction Monitoring Cause3->Solution3 Solution4 Acid-Base Extraction & Modified Chromatography Cause4->Solution4

Caption: Troubleshooting logic for synthesis issues.

References

Sources

Technical Support Center: 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating Off-Target Effects

Welcome to the technical support guide for researchers utilizing the 4-(1,3-thiazol-2-yl)piperidine scaffold. This chemical framework is a valuable building block in modern medicinal chemistry, notably in the development of potent and selective enzyme inhibitors. Our field data indicates its frequent use in developing inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system.[1]

However, the very features that make this scaffold synthetically versatile—the thiazole and piperidine rings—are also present in a vast range of biologically active molecules.[2][3] This inherent bioactivity can lead to unexpected, off-target effects that may confound experimental results, from cell-based assays to in vivo models.

This guide is structured to help you anticipate, identify, and troubleshoot these potential off-target activities. We will move from understanding the scaffold's known biological promiscuity to actionable protocols for de-risking your experimental observations.

Part 1: Frequently Asked Questions - Understanding the Scaffold's Inherent Bioactivity

This section addresses the fundamental pharmacology of the core moieties to provide a mechanistic basis for potential off-target effects.

Question 1: My research involves a derivative of this scaffold. What is its most commonly documented primary target?

Answer: While derivatives can be designed for various targets, the 4-(1,3-thiazol-2-yl)piperidine scaffold is prominently featured in the literature as a core structure for Fatty Acid Amide Hydrolase (FAAH) inhibitors .[1] FAAH is a serine hydrolase that degrades fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, these compounds increase endogenous anandamide levels, leading to prolonged activation of cannabinoid receptors (CB1 and CB2), which is a therapeutic strategy for analgesia and other neurological conditions.[1]

Question 2: Beyond my intended target, what are the known biological activities of the 1,3-thiazole ring itself?

Answer: The 1,3-thiazole ring is a privileged heterocycle in drug discovery and is the cornerstone of numerous FDA-approved drugs with a wide array of activities.[2] This promiscuity is a primary source of potential off-target effects. Documented activities include:

  • Anticancer/Cytotoxic: Thiazole and related thiadiazole derivatives are known to possess significant antiproliferative properties, sometimes by interfering with DNA replication or inhibiting crucial cellular kinases.[4][5]

  • Antimicrobial & Antifungal: The thiazole nucleus is found in many antibiotics (including some cephalosporins) and antifungal agents.[2][6]

  • Anti-inflammatory: Several non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole contain a thiazole ring.[2]

  • CNS Activity: The scaffold is present in drugs with anticonvulsant, antidepressant, and antipsychotic properties.[3][4]

Question 3: What about the piperidine moiety? Can it contribute to off-target effects?

Answer: Absolutely. The piperidine ring is one of the most common nitrogen-containing heterocycles in pharmaceuticals, particularly in CNS-active drugs, due to its ability to interact with various receptors and transporters. It often serves as a key pharmacophoric element or a linker to improve physicochemical properties. Its presence has been leveraged in compounds targeting bacterial enzymes, such as in novel fluoroquinolone antibiotics, highlighting its versatility and potential for unintended interactions.[7]

Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments, linking them back to the scaffold's known bioactivity profile.

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects

Question: My compound, which was designed as a selective FAAH inhibitor, is causing significant cell death in my culture assays at concentrations close to its IC50 for my target. How can I determine if this is an off-target effect?

Causality: The thiazole ring is a well-documented pharmacophore in many potent anticancer agents.[3][4][5] Your observed cytotoxicity may not be related to your primary target (e.g., FAAH) but rather stem from off-target inhibition of critical cellular machinery, such as kinases involved in cell survival (e.g., Focal Adhesion Kinase - FAK) or direct interference with DNA replication.[4]

G cluster_0 Initial Observation cluster_1 Step 1: Validate Potency cluster_2 Step 2: Compare & Analyze cluster_3 Step 3: Investigate Mechanism cluster_4 Conclusion A Unexpected Cytotoxicity Observed in Cell-Based Assay B Biochemical Assay: Confirm IC50 on Purified Target Enzyme (e.g., FAAH activity assay) A->B C Cellular Assay: Determine CC50 (Cytotoxicity) (e.g., MTS / CellTiter-Glo) A->C D Calculate Therapeutic Index (TI) TI = CC50 / IC50 B->D C->D H TI >> 10 Likely On-Target Effect at High Concentrations D->H High TI I TI < 10 Likely Off-Target Cytotoxicity D->I Low TI E Mechanism of Death Assay (Annexin V / PI Staining) F Broad Kinase Panel Screening G Structural Analog Control (Lacks thiazole moiety) I->E I->F I->G

Caption: Workflow for diagnosing the source of unexpected cytotoxicity.

This protocol helps determine the mechanism of cell death, providing clues about the off-target pathway.

  • Cell Preparation: Plate cells (e.g., HEK293, HepG2) in a 6-well plate and grow to ~70-80% confluency.

  • Treatment: Treat cells with your compound at 1x, 5x, and 10x its target IC50. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine). Incubate for a standard duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V-positive, PI-negative: Early apoptosis.

      • Annexin V-positive, PI-positive: Late apoptosis/necrosis.

      • Annexin V-negative, PI-positive: Necrosis.

Issue 2: Inconsistent or Unexpected In Vivo Efficacy

Question: My compound is highly potent in vitro, but shows poor or inconsistent efficacy in my animal models. What could be the issue?

Causality: This discrepancy often points to poor pharmacokinetic (PK) or pharmacodynamic (PD) properties. While not a direct off-target effect, off-target binding can be a major cause. The thiazole and piperidine moieties can bind extensively to plasma proteins like albumin or be rapidly metabolized by cytochrome P450 enzymes in the liver. This reduces the free concentration of the drug available to engage its intended target in vivo.

G cluster_0 ADMET Profiling cluster_1 PK/PD Study cluster_2 Conclusion A High In Vitro Potency (Biochemical/Cellular Assays) C Metabolic Stability Assay (Liver Microsomes) A->C D Plasma Protein Binding Assay E Permeability Assay (e.g., Caco-2) B Low In Vivo Efficacy (Animal Model) B->C H Poor ADMET Properties (Rapid Metabolism, High Binding) C->H D->H E->H F Measure Compound Concentration in Plasma & Target Tissue I Insufficient Target Engagement (Low Exposure at Target Site) F->I G Measure Target Engagement Biomarker (e.g., Anandamide Levels for FAAH) G->I H->F

Caption: A systematic approach to troubleshooting poor in vivo efficacy.

This protocol provides a quick assessment of how rapidly your compound is metabolized.

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and NADPH regenerating system on ice.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), your compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquot and stop the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½). A short half-life (< 30 min) suggests high metabolic liability and is a likely cause of poor in vivo performance.

Part 3: Data Summary and Reference Information

For your convenience, the table below summarizes the potential off-target activities associated with the core chemical moieties discussed.

MoietyPotential Off-Target Biological ActivityRepresentative Drug Classes/ActivitiesReference(s)
1,3-Thiazole Anticancer / AntiproliferativeKinase inhibitors, DNA replication inhibitors[4][5]
Anti-inflammatoryNSAIDs (Meloxicam)[2][8]
Antifungal / AntimicrobialAzole antifungals, Cephalosporin antibiotics[2][6]
Anticonvulsant / CNS effectsVarious CNS-active agents[3][4]
Piperidine CNS Receptor ModulationAntipsychotics, OpioidsN/A
AntibacterialFluoroquinolone modifications[7]

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health (NIH). [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health (NIH). [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. [Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. National Institutes of Health (NIH). [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. MDPI. [Link]

  • Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PubMed Central. [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. [Link]

Sources

Technical Support Center: Minimizing Toxicity of Thiazole-Containing Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with thiazole-containing compounds. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of in-vitro studies with this important class of molecules. Thiazole derivatives are ubiquitous in drug discovery, with applications ranging from oncology to infectious diseases.[1][2][3][4][5] However, their unique chemical properties can sometimes lead to unexpected cytotoxicity, confounding experimental results. This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My thiazole compound shows significant toxicity even at low concentrations. What are the most likely causes?

There are several potential reasons for the high toxicity of your thiazole compound. One of the primary mechanisms is metabolic activation by cytochrome P450 (CYP) enzymes in your cell line, which can generate reactive metabolites that are toxic to the cells.[6] Another common cause is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7] Poor solubility of the compound can also lead to the formation of precipitates that are nonspecifically toxic to cells. Lastly, the compound may have potent off-target effects that contribute to its cytotoxicity.

Q2: How can I determine if my compound's toxicity is due to its inherent properties or an experimental artifact?

To differentiate between genuine cytotoxicity and experimental artifacts, it is crucial to include proper controls in your experiments. This includes a vehicle control (the solvent used to dissolve your compound, e.g., DMSO) at the same concentration used for your treatment groups. You should also perform a "compound blank" in your viability assays to check for direct interference of your compound with the assay reagents.[8] For example, some compounds can directly reduce MTT, leading to a false-positive signal.[8][9] Additionally, visually inspecting your cells under a microscope for signs of precipitation is essential.

Q3: What is the best way to dissolve and dilute my thiazole compound for cell-based assays?

Poor solubility is a common issue with thiazole derivatives.[10][11] It is best to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For your experiments, dilute the stock solution in your cell culture medium to the final working concentration. Ensure that the final concentration of the organic solvent in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[12][13] If your compound still precipitates, you may need to explore the use of solubilizing agents like cyclodextrins, though their effects on your experimental system should be carefully validated.[10]

Troubleshooting Guides

This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your experiments.

Issue 1: Unexpectedly High Cytotoxicity in MTT Assays

The MTT assay is a widely used method for assessing cell viability.[1][8][12][13] However, it is susceptible to artifacts, especially with compounds that can interfere with mitochondrial function.[9][14][15]

Potential Cause:

  • Direct Reduction of MTT: Your thiazole compound may be directly reducing the MTT reagent, leading to an overestimation of cell viability (in the case of a colored compound) or an underestimation if the compound inhibits mitochondrial reductases without killing the cells.[8][9]

  • Mitochondrial Dysfunction: Thiazole compounds can induce mitochondrial damage, which can affect the MTT assay results.[7]

Troubleshooting Steps:

  • Perform a Compound Blank: Incubate your compound in cell-free medium with the MTT reagent to see if it directly causes a color change.[8]

  • Use an Alternative Viability Assay: Consider using a different viability assay that is not based on mitochondrial reductase activity, such as a trypan blue exclusion assay or a CytoTox-Glo™ Assay, which measures membrane integrity.

  • Assess Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like JC-1 or TMRE to specifically assess changes in mitochondrial membrane potential.[16][17][18][19] A decrease in MMP is an early indicator of apoptosis.

Issue 2: Discrepancy Between Cytotoxicity Data and Target Engagement

You may observe significant cytotoxicity at concentrations where you don't expect to see inhibition of your primary target.

Potential Causes:

  • Off-Target Effects: Your compound may be hitting other cellular targets that are essential for cell survival.

  • Metabolic Activation: As mentioned earlier, your compound could be converted into a more toxic metabolite.

  • Induction of Oxidative Stress: The compound may be generating ROS, leading to widespread cellular damage.[7][20][21][22][23][24]

Troubleshooting Workflow:

start Discrepant Cytotoxicity Data off_target Assess Off-Target Effects (e.g., Kinome Scan) start->off_target metabolic Investigate Metabolic Activation start->metabolic ros Measure ROS Production start->ros conclusion Identify Primary Toxicity Mechanism off_target->conclusion cyp Co-treat with CYP Inhibitors metabolic->cyp gsh Measure GSH Depletion metabolic->gsh antioxidant Co-treat with Antioxidants (e.g., N-acetylcysteine) ros->antioxidant cyp->conclusion gsh->conclusion antioxidant->conclusion

Caption: Troubleshooting workflow for discrepant cytotoxicity data.

Experimental Protocols:

  • ROS Detection: Use a cell-permeable fluorescent probe like DCFDA (2',7'-dichlorofluorescein diacetate) to measure intracellular ROS levels.

  • CYP Inhibition: Co-incubate your cells with your thiazole compound and a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT), to see if this reduces the observed cytotoxicity.

In-depth Technical Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA (prepare a 10 mM stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed your cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of DCFDA by diluting the stock solution to a final concentration of 10 µM in serum-free medium.

  • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[22]

  • After incubation, remove the DCFDA solution and wash the cells twice with warm PBS.

  • Add your thiazole compound at various concentrations to the wells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[21]

  • Monitor the fluorescence over time to determine the rate of ROS production.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye (prepare a 1 mg/mL stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed your cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treat the cells with your thiazole compound for the desired time. Include a vehicle control and a positive control for MMP depolarization (e.g., CCCP or valinomycin).

  • Prepare a JC-1 working solution by diluting the stock to a final concentration of 2 µM in cell culture medium.

  • Remove the treatment medium and add the JC-1 working solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with warm PBS.

  • Add fresh PBS or medium to each well.

  • Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Summary Table

AssayPurposePotential PitfallsMitigation Strategies
MTT Assay Measures cell viability via mitochondrial reductase activity.[1][8][12][13]Direct reduction of MTT by the compound; interference with mitochondrial function.[8][9][14][15]Include compound blanks; use alternative viability assays.
ROS Assay (DCFDA) Detects intracellular reactive oxygen species.[20][21][22][23][24]Autofluorescence of the compound; photobleaching of the probe.Include compound autofluorescence controls; minimize light exposure.
MMP Assay (JC-1) Assesses mitochondrial membrane potential.[16][17][18][19]Compound interference with fluorescence; quenching of the signal.Use ratiometric dyes; include positive and negative controls.

Mechanistic Insights: Metabolic Activation

A key, yet often overlooked, source of toxicity for thiazole-containing compounds is their metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites.[6]

compound Thiazole Compound cyp Cytochrome P450 Enzymes compound->cyp reactive Reactive Metabolites (e.g., Epoxides, S-oxides) cyp->reactive adducts Covalent Adducts with Cellular Macromolecules reactive->adducts toxicity Cellular Toxicity adducts->toxicity

Caption: Metabolic activation of thiazole compounds leading to toxicity.

This process can be particularly prevalent in cell lines with high CYP activity, such as HepG2 cells. The resulting reactive metabolites can form covalent adducts with cellular proteins and DNA, leading to cellular dysfunction and death.

Strategies to Mitigate Metabolic Activation-Induced Toxicity:

  • Use of CYP Inhibitors: As mentioned in the troubleshooting section, co-treatment with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) can help determine if metabolic activation is a significant contributor to the observed toxicity.

  • Structural Modification: If you are in the process of designing new thiazole derivatives, consider structural modifications that block the sites of metabolic activation. This could involve adding bulky groups or replacing metabolically labile moieties.

  • Cell Line Selection: If possible, use cell lines with lower intrinsic CYP activity for your initial screening assays to minimize the confounding effects of metabolic activation.

By systematically applying the principles and protocols outlined in this guide, you will be better equipped to understand and mitigate the potential toxicity of your thiazole-containing compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PMC. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). PMC. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC. [Link]

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. (n.d.). PubMed. [Link]

  • Measuring mitochondrial membrane potential. (2025). PMC. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH. [Link]

  • (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2025). ResearchGate. [Link]

  • ROS Assay Kit Protocol. (n.d.). OZ Biosciences. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022). YouTube. [Link]

  • Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. (n.d.). MDPI. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Dove Medical Press. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Disruption of Functional Activity of Mitochondria During MTT Assay of Viability of Cultured Neurons. (n.d.). PubMed. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (n.d.). PMC. [Link]

  • Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. (2022). MDPI. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.). ResearchGate. [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]

  • Mitochondrial Membrane Potential Assay. (n.d.). PMC. [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (n.d.).
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PMC. [Link]

  • (PDF) Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons. (n.d.). ResearchGate. [Link]

  • [PDF] IN VITRO METABOLIC ACTIVATION OF THIABENDAZOLE VIA 5-HYDROXYTHIABENDAZOLE: IDENTIFICATION OF A GLUTATHIONE CONJUGATE OF 5-HYDROXYTHIABENDAZOLE. (n.d.). Semantic Scholar. [Link]

  • (PDF) Mitochondrial Membrane Potential Assay. (2025). ResearchGate. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.